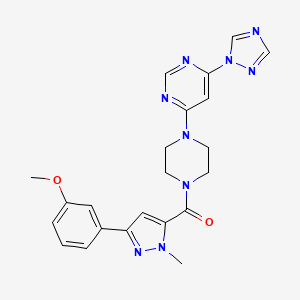
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C22H23N9O2 and its molecular weight is 445.487. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone , identified by its CAS number 1795083-42-9, exhibits significant biological activity, particularly in the context of anti-tubercular and anti-cancer properties. This article reviews the synthesis, mechanisms of action, and biological evaluations of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H22N8O, with a molecular weight of 330.39 g/mol. It contains multiple pharmacologically relevant moieties, including a triazole and a pyrazole ring, which are known for their biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C15H22N8O |
| Molecular Weight | 330.39 g/mol |
| CAS Number | 1795083-42-9 |
Research indicates that this compound interacts with various biological targets:
- Inhibition of Mycobacterium tuberculosis : The compound demonstrates potent anti-tubercular activity, with studies showing IC50 values in the low micromolar range against Mycobacterium tuberculosis H37Ra. The mechanism involves inhibition of bacterial DNA synthesis through interactions with specific enzymes involved in nucleotide metabolism .
- Cytotoxicity against Cancer Cells : In vitro studies have shown that this compound exhibits moderate cytotoxicity against various cancer cell lines, including breast (MCF7) and lung cancer cells. The inhibition growth percentage (IGP) varied across different cell lines, indicating selective cytotoxicity .
Anti-Tubercular Activity
A study evaluated the anti-tubercular efficacy of several derivatives related to the compound . Among them, one derivative showed an IC50 value of 1.35 μM and an IC90 value of 3.73 μM against Mycobacterium tuberculosis H37Ra, highlighting the potential for further development as an anti-tubercular agent .
Cytotoxicity Studies
The cytotoxic effects were assessed using human embryonic kidney (HEK-293) cells to determine safety profiles. Most active compounds were found to be non-toxic at effective concentrations, suggesting a favorable therapeutic index .
Study on Anticancer Activity
In a comprehensive evaluation involving the NCI-60 human tumor cell line screen, compounds structurally related to the target compound were tested for anticancer activity. Some derivatives exhibited significant growth inhibition rates (up to 23% for MCF7 cells), suggesting potential as anticancer agents .
Propiedades
IUPAC Name |
[5-(3-methoxyphenyl)-2-methylpyrazol-3-yl]-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N9O2/c1-28-19(11-18(27-28)16-4-3-5-17(10-16)33-2)22(32)30-8-6-29(7-9-30)20-12-21(25-14-24-20)31-15-23-13-26-31/h3-5,10-15H,6-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDNDIGWGZTTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=CC=C2)OC)C(=O)N3CCN(CC3)C4=NC=NC(=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N9O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














